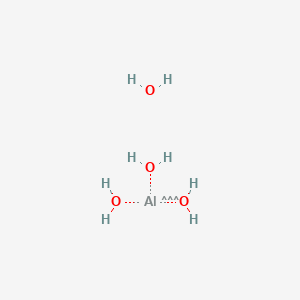

Aluminum hydroxide hydrate

説明

特性

IUPAC Name |

aluminum;trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKVLBUSSNXMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.019 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-44-5 | |

| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALGELDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of nordstrandite and doyleite

An In-Depth Technical Guide to the Synthesis and Characterization of Nordstrandite and Doyleite

Abstract

Aluminum hydroxide, Al(OH)₃, exists in several polymorphic forms, including the well-known gibbsite and bayerite, and the rarer nordstrandite and doyleite. These polymorphs are structurally distinct due to variations in the stacking of their fundamental dioctahedral layers. While nordstrandite has found utility as a precursor for catalysts and specialty aluminas, doyleite remains primarily of mineralogical interest due to its extreme rarity and instability.[1] Understanding the precise conditions that favor the crystallization of these specific polymorphs is critical for their targeted synthesis and subsequent application. This guide provides a comprehensive overview of the synthesis methodologies and characterization techniques essential for identifying and distinguishing nordstrandite and doyleite, tailored for researchers in materials science and drug development who may utilize these materials as catalyst supports, vaccine adjuvants, or in other advanced applications.[2]

The Structural Landscape of Aluminum Hydroxide Polymorphs

The foundation of all Al(OH)₃ polymorphs is a layer of aluminum ions octahedrally coordinated to hydroxyl groups. The key difference between gibbsite, bayerite, nordstrandite, and doyleite lies in the stacking sequence of these layers.[3][4][5]

-

Gibbsite: Features an A-B-B-A stacking sequence, resulting in a monoclinic crystal structure. It is the most thermodynamically stable and common polymorph.[6]

-

Bayerite: Possesses an A-B-A-B stacking sequence, also leading to a monoclinic structure. It is a metastable form often synthesized in laboratory settings.[6]

-

Nordstrandite: Exhibits a more complex A-B-A-B stacking sequence but with a lateral shift between layers, resulting in a triclinic crystal system.[7][8] It is rarer than gibbsite and bayerite but can be reliably synthesized under specific conditions.[6][9]

-

Doyleite: The rarest of the four polymorphs, doyleite also has a triclinic structure but with a different stacking arrangement compared to nordstrandite.[4][5][10] It is considered the least stable of the polymorphs.[1]

A comparative summary of the crystallographic properties is presented below.

| Property | Nordstrandite | Doyleite |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| Hardness (Mohs) | 3 | 2.5 - 3 |

| Density (g/cm³) | ~2.42 | ~2.48 |

Synthesis Methodologies: Controlling Crystallization Pathways

The selective synthesis of a desired Al(OH)₃ polymorph is governed by a delicate interplay of kinetic and thermodynamic factors. The rate of nucleation, influenced by pH, temperature, aging time, and the presence of specific ions, determines which crystalline form precipitates from solution.[11]

Synthesis of Nordstrandite

Nordstrandite formation is favored in alkaline conditions and can be reliably achieved through precipitation methods, often involving chelating agents that direct the crystallization process.

Causality of Experimental Choices: The use of chelating agents like citrate or malate is crucial. These organic anions can coordinate with aluminum ions, influencing the structure of the aluminum-hydroxyl complexes in the solution.[12] This coordination appears to inhibit the more common crystallization pathways of gibbsite and bayerite, thereby promoting the nucleation and growth of nordstrandite, particularly within a pH range of 9 to 11.[12] The aging process is also critical; it allows for the dissolution of initially formed amorphous precipitates and subsequent recrystallization into the more ordered nordstrandite structure.[6][11]

Experimental Protocol: Citrate-Assisted Synthesis of Nordstrandite

-

Prepare Solutions:

-

Solution A: Prepare a 0.5 M solution of aluminum chloride (AlCl₃·6H₂O) in deionized (DI) water.

-

Solution B: Prepare a 0.1 M solution of sodium citrate in DI water.

-

Solution C: Prepare a 1.0 M solution of sodium hydroxide (NaOH).

-

-

Precipitation:

-

In a beaker, mix Solution A and Solution B to achieve a final Al:citrate molar ratio between 10 and 100.[12] A common starting point is a ratio of 50.

-

While stirring vigorously, slowly add Solution C dropwise to the Al-citrate mixture until the pH of the suspension reaches and stabilizes at 10.0. A white, gelatinous precipitate will form.

-

-

Aging and Crystallization:

-

Seal the beaker to prevent contamination and evaporation.

-

Age the suspension at room temperature (25°C) for a period of 15 to 30 days. For faster crystallization, aging can be performed at 60°C for 3-7 days.

-

-

Purification:

-

After aging, collect the crystalline product by centrifugation or vacuum filtration.

-

Wash the product repeatedly with DI water until the supernatant is free of chloride ions (tested with AgNO₃ solution).

-

Dry the final product in an oven at 60°C overnight.

-

Synthesis of Doyleite

Doyleite is exceptionally rare in nature and its laboratory synthesis is not as well-established as that of other polymorphs. It is typically formed under late-stage, low-temperature hydrothermal conditions in specific geological environments.[1][13] Reports on controlled laboratory synthesis are scarce, with most doyleite samples being of natural origin.[5][14][15] The synthesis of doyleite likely requires very specific conditions that favor its nucleation over the more stable polymorphs, potentially involving low temperatures over extended periods or the presence of specific stabilizing ions found in its natural formation environments.[10] Researchers attempting to synthesize doyleite may explore low-temperature hydrothermal methods using aluminum precursors in conditions that mimic its natural settings, though success is not guaranteed.

A Validating System for Characterization

Accurate identification of the synthesized polymorph is paramount. A multi-technique approach provides a self-validating system, where the results from each method corroborate the others to confirm the material's identity with high confidence.

Powder X-Ray Diffraction (PXRD)

PXRD is the most definitive technique for distinguishing between the Al(OH)₃ polymorphs. Each crystal structure produces a unique diffraction pattern, acting as a "fingerprint" for identification.

Protocol for PXRD Analysis:

-

Sample Preparation: Finely grind a small amount (~100 mg) of the dried synthesized powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). A typical scan range would be from 5° to 70° in 2θ with a step size of 0.02°.

-

Analysis: Compare the obtained diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) or from established literature.

The table below lists the most intense and characteristic reflections for nordstrandite and doyleite.

| Characteristic XRD Peaks (d-spacing in Å and 2θ for Cu Kα) |

| Nordstrandite |

| 4.79 (18.5°) |

| 4.32 (20.5°) |

| 2.39 (37.6°) |

| 2.26 (39.8°) |

| Doyleite [5] |

| 4.79 (18.5°) |

| 2.36 (38.1°) |

| 1.97 (46.0°) |

| 1.86 (48.9°) |

| 1.84 (49.5°) |

Note: While both polymorphs have a strong reflection near 4.79 Å, the complete pattern, especially the peaks at higher 2θ angles, is required for unambiguous identification.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, complementary technique that probes the vibrational modes of the hydroxyl groups. The O-H stretching and Al-O-H bending regions of the infrared spectrum are particularly sensitive to the structural environment, allowing for differentiation between polymorphs.[4]

| Characteristic FTIR Absorption Bands (cm⁻¹) |

| Nordstrandite |

| O-H Stretching: ~3660, 3550, 3470 |

| Al-O-H Bending: ~1025, 970 |

| Doyleite [4] |

| O-H Stretching: Simpler spectrum than nordstrandite and gibbsite |

| Al-O-H Bending: Distinctive sharp bands in the 900-1100 cm⁻¹ region |

Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the synthesized crystals. Nordstrandite often crystallizes as aggregates of blocky or tabular crystals.[8][12] Doyleite typically forms rosettes of small, square tabular crystals.[1][13] Observing the characteristic crystal habit provides strong supporting evidence for the polymorph identity determined by PXRD.

Applications in Drug Development and Scientific Research

The controlled synthesis of specific aluminum hydroxide polymorphs is relevant to the pharmaceutical industry. Aluminum hydroxides are widely used as adjuvants in human vaccines to enhance the immune response. The morphology, particle size, and surface properties, which are dictated by the synthesis method and polymorphic form, can influence their efficacy and safety profile. Furthermore, upon calcination, these materials transform into high-surface-area aluminas, which are extensively used as catalyst supports in the synthesis of active pharmaceutical ingredients (APIs).[2] The ability to produce a consistent, phase-pure precursor like nordstrandite is the first step in engineering a catalyst support with tailored properties.

Conclusion

The synthesis of the rarer aluminum hydroxide polymorphs, nordstrandite and doyleite, requires precise control over reaction conditions. While nordstrandite can be reliably produced through controlled precipitation in the presence of chelating agents, the synthesis of doyleite remains a significant challenge. A robust, multi-technique characterization workflow, led by PXRD and supported by FTIR and electron microscopy, is essential for the unambiguous identification and validation of the synthesized material. For researchers in materials science and drug development, mastering these synthesis and characterization protocols provides the foundation for creating advanced materials with tailored properties for applications ranging from catalysis to immunology.

References

-

Britto, S., & Kamath, P. V. (2023). Synthesis and Structure Refinement of [Co–Al4–X] LDHs (X = NO3– and SO42–) from Nordstrandite. ACS Omega. Available at: [Link]

-

Hsu, P. H. (1966). Structures of aluminum hydroxide and geochemical implications. GeoScienceWorld. Available at: [Link]

-

Violante, A., & Huang, P. M. (1993). Formation Mechanism of Aluminum Hydroxide Polymorphs. Clays and Clay Minerals. Available at: [Link]

-

Violante, A., & Huang, P. M. (1993). Formation Mechanism of Aluminum Hydroxide Polymorphs. Cambridge Core. Available at: [Link]

-

Stepanov, V. A., et al. (2018). Aluminium oxide-hydroxides obtained by hydrothermal synthesis: influence of thermal treatment on phase composition and textural characteristics. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

Chao, G. Y., & Baker, J. (n.d.). Doyleite and its relationship to bayerite, gibbsite and nordstrandite. pangea.mcgill.ca. Available at: [Link]

-

Violante, A., & Violante, P. (1980). Morphology of Nordstrandite. Clays and Clay Minerals. Available at: [Link]

-

Prodromou, K. (2014). Formation of Aluminum Hydroxides as Influenced by Aluminum Salts and Bases. ResearchGate. Available at: [Link]

-

Violante, A., & Huang, P. M. (1993). Formation Mechanism of Aluminum Hydroxide Polymorphs. Semantic Scholar. Available at: [Link]

-

Britto, S., & Kamath, P. V. (2023). Synthesis and Structure Refinement of [Co–Al4–X] LDHs (X = NO3– and SO42–) from Nordstrandite. ACS Omega. Available at: [Link]

-

Xu, Z. P., & Lu, G. (2005). Hydrothermal Synthesis of Layered Double Hydroxides (LDHs) from Mixed MgO and Al2O3: LDH Formation Mechanism. UQ eSpace, The University of Queensland. Available at: [Link]

-

Sharma, P. K., et al. (2005). Hydrothermal Synthesis of Nanosize α-Al2O3 from Seeded Aluminum Hydroxide. Semantic Scholar. Available at: [Link]

-

(n.d.). Nordsrandite. pangea.mcgill.ca. Available at: [Link]

-

Kovács-Pálffy, P., et al. (2010). Characteristic reflections of nordstrandite, gibbsite and bayerite. ResearchGate. Available at: [Link]

-

(n.d.). Nordstrandite Al(OH)3. Handbook of Mineralogy. Available at: [Link]

-

Stepanov, V. A., et al. (2018). Aluminium oxide-hydroxides obtained by hydrothermal synthesis: influence of thermal treatment on phase composition and textural characteristics. ResearchGate. Available at: [Link]

-

Chao, G. Y., & Baker, J. (1985). DOYLEITE, A NEW POLYMORPH OF AI(OH)3, AND ITS RELATIONSHIP TO BAYERITE, GIBBSITE AND NORDSTRANDITE. GeoScienceWorld. Available at: [Link]

-

(n.d.). nordstrandite. ResearchGate. Available at: [Link]

-

(n.d.). Nordstrandite Mineral Data. Mineralogy Database. Available at: [Link]

-

(n.d.). Doyleite: Mineral information, data and localities. Mindat.org. Available at: [Link]

-

(n.d.). Doyleite. Wikipedia. Available at: [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH)3, and its relationship to bayerite, gibbsite and nordstrandite. ResearchGate. Available at: [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH) 3 , and its relationship to bayerite, gibbsite and nordstrandite. The Canadian Mineralogist, GeoScienceWorld. Available at: [Link]

-

(n.d.). Nordstrandite: Mineral information, data and localities. Mindat.org. Available at: [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH) 3 , and its relationship to bayerite, gibbsite and nordstrandite. The Canadian Mineralogist, GeoScienceWorld. Available at: [Link]

-

Milton, C., et al. (1975). Nordstrandite, Al(OH)r, from the Green River Formation in Rio Blanco County, Colorado. U.S. Geological Survey. Available at: [Link]

-

(n.d.). Doyleite Al(OH)3. Handbook of Mineralogy. Available at: [Link]

-

Martin, D. J. P., et al. (n.d.). INVESTIGATING THE ORIENTATION OF MINERALS USING FTIR MICROSPECTROSCOPY. Lunar and Planetary Institute. Available at: [Link]

-

(n.d.). Research in the Field of Drug Design and Development. MDPI. Available at: [Link]

Sources

- 1. Doyleite - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. saint-hilaire.ca [saint-hilaire.ca]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. Formation Mechanism of Aluminum Hydroxide Polymorphs | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 7. saint-hilaire.ca [saint-hilaire.ca]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. researchgate.net [researchgate.net]

- 10. mindat.org [mindat.org]

- 11. Formation Mechanism of Aluminum Hydroxide Polymorphs | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 12. Morphology of Nordstrandite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Surface chemistry and reactivity of aluminum hydroxide hydrate

An In-Depth Technical Guide to the Surface Chemistry and Reactivity of Aluminum Hydroxide Hydrate

Foreword: The Enduring Relevance of a Classic Material

For decades, aluminum hydroxide has been a cornerstone material in the pharmaceutical industry, most notably as a leading vaccine adjuvant.[1][2][3] Its apparent simplicity, however, belies a complex and fascinating surface chemistry that dictates its performance. For researchers, scientists, and drug development professionals, a deep understanding of this chemistry is not merely academic; it is fundamental to optimizing formulations, ensuring stability, and predicting biological responses. This guide moves beyond a superficial overview to provide a field-proven, in-depth analysis of the surface properties and reactive behavior of aluminum hydroxide hydrate, grounding core concepts in authoritative data and practical methodologies.

The Fundamentals: Structure and Polymorphism

Aluminum hydroxide, Al(OH)₃, is an amphoteric compound, meaning it can react as both a base and an acid.[4] It exists in several crystalline forms, or polymorphs, which differ in their crystal structure. The three main polymorphs are gibbsite, bayerite, and nordstrandite.[5][6] These structural differences, arising from variations in the stacking of the aluminum hydroxide layers, can influence surface properties and reactivity.[6][7] In pharmaceutical applications, particularly as adjuvants, aluminum hydroxide is often used in a form described as a white hydrogel, which may be amorphous or poorly crystalline boehmite (AlO(OH)).[8] The high surface area of these materials is a critical property, with commercial adjuvants exhibiting surface areas around 509-514 m²/g.[9][10][11] This extensive surface is the primary site of interaction with active pharmaceutical ingredients.

| Property | Description | Relevance in Drug Development |

| Polymorphism | Exists as gibbsite, bayerite, nordstrandite, and amorphous forms.[5][6] | The specific polymorph and degree of crystallinity affect surface area, dissolution rate, and adsorptive properties. |

| Amphoterism | Reacts with both acids and bases.[5][12] | Dictates its solubility profile and its use as an antacid by neutralizing stomach acid.[4][13] |

| High Surface Area | ~500 m²/g for adjuvant grades.[9][10] | Provides a large capacity for adsorbing antigens, a key feature of its adjuvant function.[9] |

| Particle Morphology | Composed of submicron, fibrous primary crystallites that form larger agglomerates.[9][11] | Influences suspension stability, injectability, and interaction with cells of the immune system.[14] |

Surface Chemistry: The Locus of Reactivity

The reactivity of aluminum hydroxide is dominated by the chemistry of its surface. The surface is populated by aluminol functional groups (Al-OH), which behave as weak acids or bases depending on the pH of the surrounding medium.[7][15] This behavior is the key to understanding its surface charge and adsorptive mechanisms.

Surface Charge and the Point of Zero Charge (PZC)

The net surface charge of aluminum hydroxide particles is highly dependent on pH.

-

In acidic conditions (low pH): The aluminol groups become protonated, acquiring a positive charge (Al-OH + H⁺ ⇌ Al-OH₂⁺).

-

In alkaline conditions (high pH): The aluminol groups deprotonate, acquiring a negative charge (Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O).

The Point of Zero Charge (PZC) is the specific pH at which the net surface charge of the particles is zero. For aluminum hydroxide adjuvant (AH), the PZC is approximately 11.4.[16] This high PZC is critically important in vaccine formulation. At the typical physiological or formulation pH of 6.0–7.5, which is well below the PZC, the surface of aluminum hydroxide is strongly positive.[13][16] This positive charge drives the electrostatic adsorption of negatively charged antigens.[16]

It is crucial to note that the PZC can be influenced by the presence of certain ions. Adsorbed carbonate or phosphate anions can lower the PZC of aluminum hydroxide.[8][17]

Reactivity in Pharmaceutical Systems

The surface chemistry of aluminum hydroxide directly governs its reactivity, particularly its dissolution behavior and its ability to adsorb biomolecules.

Amphoteric Dissolution

As an amphoteric substance, aluminum hydroxide is practically insoluble in water at near-neutral pH but dissolves in both acidic and alkaline solutions.[12][13]

-

Acidic Dissolution: Al(OH)₃(s) + 3H⁺(aq) → Al³⁺(aq) + 3H₂O(l)

-

Alkaline Dissolution: Al(OH)₃(s) + OH⁻(aq) → [Al(OH)₄]⁻(aq)

This pH-dependent solubility is a critical parameter. The lowest solubility occurs in the neutral pH range, with an isoelectric point (the pH of minimum solubility) reported to be around pH 7.7.[12][18]

Table 1: Solubility of Aluminum Hydroxide as a Function of pH at 25°C

| pH | Total Dissolved Aluminum (mol/L) |

|---|---|

| 4.0 | ~1 x 10⁻³ |

| 5.0 | ~1 x 10⁻⁵ |

| 6.0 | ~4 x 10⁻⁷ |

| 7.0 | ~2 x 10⁻⁷ |

| 8.0 | ~2 x 10⁻⁷ |

(Data adapted from Gayer, Thompson, and Zajicek, 1958, as presented in Benchchem)[12]

Adsorption Mechanisms: More Than Just Charge

The high surface area and favorable surface charge make aluminum hydroxide an excellent adsorbent, a property central to its role as a vaccine adjuvant.[13][19] The adsorption of antigens is a complex process involving multiple mechanisms.[19][20]

-

Electrostatic Attraction: As previously discussed, at typical formulation pH, the positive surface of aluminum hydroxide attracts negatively charged proteins and antigens.[16] This is a primary driver for the adsorption of many biomolecules.

-

Ligand Exchange: This is a more specific and often stronger interaction where functional groups on the antigen, such as phosphate or carboxylate groups, directly displace hydroxyl groups on the aluminum hydroxide surface, forming a coordinate bond.[20][21] This mechanism is crucial for the adsorption of phosphorylated proteins and many toxins.[20] The capacity of proteins to interact via ligand exchange can vary, with a trend reported as: Ovalbumin < β-casein < Bovine Serum Albumin < Tetanus Toxin.[20]

The interplay between these two mechanisms determines the strength and stability of antigen adsorption, which in turn can affect the immune response.[2][20][21] Adsorption onto the adjuvant protects antigens from degradation and creates a "depot effect," allowing for the slow release of the antigen at the injection site, prolonging exposure to the immune system.[1][19][22]

Once injected, the adjuvant-antigen complex interacts with interstitial fluids, and a "protein corona" can form, where host biomolecules may replace the initially adsorbed antigen, leading to its release.[23] The adjuvant particles are then taken up by antigen-presenting cells (APCs), which is a key step in initiating the immune response.[22][24] Aluminum hydroxide adjuvants are known to activate the NLRP3 inflammasome pathway within these cells, leading to the production of pro-inflammatory cytokines and a robust Th2-type immune response.[22][25]

Methodologies for Surface Characterization

A comprehensive characterization of aluminum hydroxide is essential for quality control and formulation development. A multi-technique approach is required to build a complete profile of its physicochemical properties.[26]

Experimental Protocol: Determination of Point of Zero Charge (PZC)

The PZC is a critical parameter that can be determined using potentiometric mass titration. This protocol provides a reliable method for its measurement.

Objective: To determine the pH at which the net surface charge of an aluminum hydroxide suspension is zero.

Materials:

-

Aluminum hydroxide sample

-

Deionized, CO₂-free water

-

0.1 M HCl standard solution

-

0.1 M NaOH standard solution

-

Inert electrolyte solution (e.g., 0.01 M NaCl)

-

pH meter with a calibrated electrode

-

Stir plate and stir bars

-

A series of conical flasks or beakers

Methodology:

-

Preparation of Suspensions: Prepare a series of suspensions with varying mass concentrations of aluminum hydroxide (e.g., 0.5%, 1.0%, 2.0% w/v) in the inert electrolyte solution. The electrolyte is used to maintain a constant ionic strength.

-

Initial pH Measurement: Measure and record the initial pH of each suspension after allowing it to equilibrate for 15-20 minutes with gentle stirring.

-

Titration: For each suspension, perform two separate titrations: one with the standard HCl solution and one with the standard NaOH solution.

-

Add small, precise aliquots (e.g., 0.1 mL) of the titrant.

-

After each addition, allow the pH to stabilize (usually 2-5 minutes) before recording the pH value and the total volume of titrant added.

-

Continue this process until the pH has changed by several units (e.g., from its initial pH down to pH 4 and up to pH 11).

-

-

Blank Titration: Perform a blank titration of the electrolyte solution (without aluminum hydroxide) with both HCl and NaOH. This accounts for the acidity or alkalinity of the solution itself.

-

Data Analysis:

-

Calculate the amount of H⁺ or OH⁻ adsorbed by the aluminum hydroxide surface at each pH value by subtracting the amount consumed in the blank titration from the amount consumed by the suspension.

-

Plot the net surface charge (or the amount of adsorbed H⁺/OH⁻) as a function of pH for each mass concentration.

-

The PZC is the pH at which the curves for the different mass concentrations intersect. At this single point, the surface charge is independent of the solid concentration and is therefore zero.

-

Key Characterization Techniques

-

X-Ray Photoelectron Spectroscopy (XPS): A highly sensitive surface technique used to determine the chemical composition and bonding states in the outermost 2–10 nm of the material. It can distinguish between aluminum metal and its oxides/hydroxides.[15][27][28]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Sensitive to the vibrational modes of chemical bonds, FTIR is excellent for identifying functional groups, such as the characteristic Al-OH and O-H stretching bands, and can distinguish between oxide and hydroxide groups.[15][29]

-

X-Ray Diffraction (XRD): Used to identify the crystalline phase (gibbsite, bayerite, etc.) and estimate the size of the primary crystallites.[9][30]

-

Dynamic Light Scattering (DLS) & Zeta Potential: DLS measures the hydrodynamic diameter of the particles in suspension, while zeta potential measurement provides information about the magnitude of the surface charge, which is crucial for predicting suspension stability.[14][26]

Conclusion: A Foundation for Rational Drug Development

The surface chemistry and reactivity of aluminum hydroxide hydrate are intricately linked and profoundly impact its function in pharmaceutical formulations. From its fundamental crystalline structure and amphoteric nature to its complex surface charge dynamics and dual-mechanism adsorption capabilities, each property plays a vital role. For the drug development professional, mastering these concepts is essential. It enables the rational selection of formulation parameters like pH, the prediction of antigen adsorption and stability, and the overall optimization of products that rely on this versatile and indispensable material.

References

-

The critical role of the type of aluminum adjuvant and pH in the... - ResearchGate. Available at: [Link]

-

Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed. Available at: [Link]

-

Point of zero charge of amorphous aluminum hydroxide as a function of adsorbed carbonate - PubMed. Available at: [Link]

-

Aluminum Hydroxide in Vaccine Adjuvants - Tenger Chemical. Available at: [Link]

-

Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC - NIH. Available at: [Link]

-

Advances in aluminum hydroxide-based adjuvant research and its mechanism - PubMed. Available at: [Link]

-

Measuring the surface area of aluminum hydroxide adjuvant - PubMed. Available at: [Link]

-

Aluminum Hydroxide - Epitochem. Available at: [Link]

-

Yale Researchers Describe How Vaccine Adjuvant Jump-Starts Immune System - YaleNews. Available at: [Link]

-

Suspension stability of aluminum-based adjuvants - Nanoscale (RSC Publishing). Available at: [Link]

-

Adjuvants and Vaccines | Vaccine Safety - CDC. Available at: [Link]

-

Analysis of aluminium surface chemistry - Innoval Technology. Available at: [Link]

-

Adsorption onto aluminum hydroxide adjuvant protects antigens from degradation - PubMed. Available at: [Link]

-

Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening | Request PDF - ResearchGate. Available at: [Link]

-

Adsorption and Desorption of Immune-Modulating Substances by Aluminium-Based Adjuvants: An Overlooked Feature of the Immune-Stimulating Mechanisms of Aluminium-Based Adjuvants - PubMed. Available at: [Link]

-

Full article: Advances in aluminum hydroxide-based adjuvant research and its mechanism. Available at: [Link]

-

THE SOLUBILITY OF ALUMINUM HYDROXIDE IN ACIDIC AND BASIC MEDIA AT 25 °C. Available at: [Link]

-

Characterization of the oxide/hydroxide surface of aluminum using X-ray photoelectron spectroscopy: A procedure for curve fitting the O 1s core level | Request PDF - ResearchGate. Available at: [Link]

-

Point of zero charge of amorphous aluminum hydroxide as a function of adsorbed carbonate. | Semantic Scholar. Available at: [Link]

-

Aluminium - Wikipedia. Available at: [Link]

-

Comparison of IR spectroscopic analysis and X-ray diffraction of aluminum hydroxide gel. Available at: [Link]

-

Effect of the pH-zero point of charge relationship on the interaction of ionic compounds and polyols with aluminum hydroxide gel - PubMed. Available at: [Link]

-

Role of water in the aging of aluminum hydroxide suspensions - PubMed. Available at: [Link]

-

Measuring the surface area of aluminum hydroxide adjuvant | Request PDF - ResearchGate. Available at: [Link]

-

Point zero charge (PZC) of magnetic Fe3O4/Al(OH)3 composite. - ResearchGate. Available at: [Link]

-

ALUMINIUM HYDROXIDE | - atamankimya.com. Available at: [Link]

-

Aluminum Hydroxide | Al(OH)3 | CID 10176082 - PubChem. Available at: [Link]

-

Aluminum Hydroxide Adjuvant - CD Formulation. Available at: [Link]

-

Measuring the surface area of aluminum hydroxide adjuvant. - Semantic Scholar. Available at: [Link]

-

Characterization of aluminum hydroxide (Al(OH)3) for use as a porogenic agent in castable ceramics - ResearchGate. Available at: [Link]

-

A Study on the Dissolution of Aluminum Hydroxide with Mineral and Organic Acid. Available at: [Link]

-

Dissolution mechanism of aluminum hydroxides in acid media - ResearchGate. Available at: [Link]

-

Preparation of Aluminum Hydroxide by Precipitation Method for Vaccine Adjuvant Application - IJERA. Available at: [Link]

-

Dissolution Mechanism of Aluminum Hydroxides in Acid Media | PDF | Ph - Scribd. Available at: [Link]

-

Gibbsite - Wikipedia. Available at: [Link]

-

How is aluminium hydroxide used in the pharmaceutical industry? - Blog - Activated Alumina. Available at: [Link]

-

The Surface Chemistry of Aluminum Oxides and Hydroxides - ResearchGate. Available at: [Link]

- US5130113A - Aluminum hydroxide, process for preparation thereof and composition - Google Patents.

-

Introduction to Studies of Aluminum and its Compounds by XPS | Surface Science Spectra. Available at: [Link]

-

How to improve the thermal stability of aluminum hydroxide?. Available at: [Link]

-

Aluminum hydroxide: a comprehensive solution for medicine, environmental protection and industry. Available at: [Link]

-

Formation Mechanism of Aluminum Hydroxide Polymorphs | Clays and Clay Minerals | Cambridge Core. Available at: [Link]

-

powder X-ray diffraction pattern of aluminium hydroxide-gibbsite phase... - ResearchGate. Available at: [Link]

-

Crystal structure of (a) Bayerite and (b) Gibbsite. Two phases have an... - ResearchGate. Available at: [Link]

-

The Solubility and Hydrolysis of Aqueous Aluminium Hydroxides in Dilute Fresh Waters at Different Temperatures - ResearchGate. Available at: [Link]

Sources

- 1. Aluminum Hydroxide in Vaccine Adjuvants [tengerchemical.com]

- 2. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Aluminium - Wikipedia [en.wikipedia.org]

- 6. Gibbsite - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Aluminum Hydroxide Adjuvant - CD Formulation [formulationbio.com]

- 9. Measuring the surface area of aluminum hydroxide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijera.com [ijera.com]

- 12. benchchem.com [benchchem.com]

- 13. epitochemint.com [epitochemint.com]

- 14. Suspension stability of aluminum-based adjuvants - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. innovaltec.com [innovaltec.com]

- 16. researchgate.net [researchgate.net]

- 17. Point of zero charge of amorphous aluminum hydroxide as a function of adsorbed carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. Adsorption onto aluminum hydroxide adjuvant protects antigens from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adsorption and Desorption of Immune-Modulating Substances by Aluminium-Based Adjuvants: An Overlooked Feature of the Immune-Stimulating Mechanisms of Aluminium-Based Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Yale Researchers Describe How Vaccine Adjuvant Jump-Starts Immune System | Yale News [news.yale.edu]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.aip.org [pubs.aip.org]

- 29. Comparison of IR spectroscopic analysis and X-ray diffraction of aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Aluminum Hydroxide Hydrate in Acidic and Alkaline Solutions

Abstract

Aluminum hydroxide, Al(OH)₃, is a compound of significant interest in the pharmaceutical and chemical industries, primarily due to its amphoteric properties. This guide provides a detailed exploration of the principles governing the solubility of aluminum hydroxide hydrate in both acidic and alkaline environments. We will delve into the fundamental chemical equilibria, influencing factors such as pH and temperature, and standardized protocols for experimental determination. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to control and manipulate the solubility of this versatile compound in various applications, from antacid formulations to vaccine adjuvants.

Introduction: The Amphoteric Nature of Aluminum Hydroxide

Aluminum hydroxide is a classic example of an amphoteric substance, meaning it possesses the ability to react as both a base and an acid.[1][2] This dual reactivity is the cornerstone of its solubility profile. In its solid form, often found as a hydrated mixture of aluminum hydroxide and aluminum oxide, it is practically insoluble in water.[3] However, its solubility dramatically increases in the presence of strong acids or bases.[1][3]

-

In Acidic Environments: It acts as a Brønsted-Lowry base, accepting protons (H⁺) to neutralize the acid and form soluble aluminum salts, typically the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺.[1][4]

-

In Alkaline Environments: It acts as a Lewis acid, accepting hydroxide ions (OH⁻) to form the soluble tetrahydroxoaluminate complex ion, [Al(OH)₄]⁻.[1][2]

This behavior is critical in drug development. For instance, its ability to neutralize hydrochloric acid is the basis of its use as an antacid.[5][6] Conversely, its very low solubility at physiological pH is essential for its function as a vaccine adjuvant, creating a "depot effect" that prolongs antigen presentation to the immune system.[7][8][9]

Chemical Equilibria and Controlling Reactions

The solubility of aluminum hydroxide is governed by a series of competing chemical equilibria. The solid phase, Al(OH)₃(s), is in equilibrium with its dissolved ions in water, a relationship defined by the solubility product constant, Ksp.

Ksp Expression: Al(OH)₃(s) ⇌ Al³⁺(aq) + 3OH⁻(aq) Ksp = [Al³⁺][OH⁻]³ ≈ 1.8 x 10⁻⁵ to 1.9 x 10⁻³³ (values vary with crystalline form)[10][11]

The reactions in acidic and alkaline solutions pull this equilibrium towards the dissolved state.

In Acid (pH < 6): The hydroxide ions produced from the dissolution of Al(OH)₃ are neutralized by H⁺ ions from the acid. According to Le Châtelier's principle, this removal of a product drives the dissolution equilibrium to the right, increasing solubility. Al(OH)₃(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + 3H₂O(l)[1][2]

In Base (pH > 8): Aluminum hydroxide reacts directly with excess hydroxide ions to form the soluble complex ion [Al(OH)₄]⁻. This consumption of the solid reactant also shifts the equilibrium to the right. Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)[1][12]

Due to these competing reactions, aluminum hydroxide exhibits a characteristic V-shaped solubility curve with respect to pH, with its minimum solubility occurring in the near-neutral pH range. The isoelectric point, where the solid has minimal solubility, is approximately pH 7.7.[1][13]

Caption: Amphoteric dissolution of Aluminum Hydroxide.

Factors Influencing Solubility

Several factors critically influence the dissolution kinetics and equilibrium solubility of aluminum hydroxide.

-

pH: As detailed above, pH is the most dominant factor. Solubility is minimal around pH 7.7 and increases exponentially as the pH becomes more acidic or alkaline.[1]

-

Temperature: Temperature affects the solubility product (Ksp) and the kinetics of dissolution. A decrease in temperature from 25°C to 4°C can shift the Al(OH)₃ precipitation boundary to the alkaline side by approximately 1.0 pH unit and reduce the minimum solubility by a factor of ten.[14][15] Conversely, increasing temperature can enhance the rate of dissolution.[16]

-

Crystalline Form (Polymorphism): Aluminum hydroxide exists in several crystalline forms (e.g., gibbsite, bayerite, nordstrandite) and an amorphous form. Amorphous Al(OH)₃ is generally more soluble and dissolves more rapidly than its more stable crystalline counterparts.[17]

-

Common Ion Effect: The presence of a common ion, such as Al³⁺ from another soluble aluminum salt or OH⁻ from a buffer, will suppress the dissolution of Al(OH)₃, shifting the equilibrium to the left and decreasing its molar solubility.[11][18]

-

Ionic Strength: High concentrations of non-reacting ions in solution can affect the activity coefficients of the aluminum and hydroxide ions, which can subtly alter the equilibrium solubility.

Quantitative Solubility Data

The solubility of aluminum hydroxide is highly dependent on pH. The following table summarizes the approximate total dissolved aluminum concentration at equilibrium at 25°C, based on foundational experimental data.

| pH | Total Dissolved Aluminum (mol/L) |

| 4.0 | ~1 x 10⁻³ |

| 5.0 | ~1 x 10⁻⁵ |

| 6.0 | ~4 x 10⁻⁷ |

| 7.0 | ~2 x 10⁻⁷ |

| 8.0 | ~2 x 10⁻⁷ |

| 9.0 | ~6 x 10⁻⁷ |

| 10.0 | ~6 x 10⁻⁶ |

| 11.0 | ~6 x 10⁻⁵ |

| 12.0 | ~6 x 10⁻⁴ |

| Note: These values are derived from graphical representations of experimental data and serve for comparative purposes.[1] |

Experimental Protocol: Determination of Equilibrium Solubility

The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound like aluminum hydroxide across a range of pH values.[1] The core principle is to create a saturated solution by allowing excess solid to equilibrate in a solution of a fixed pH and temperature, followed by quantifying the dissolved solute.

Materials and Reagents

-

Crystalline Aluminum Hydroxide, Al(OH)₃

-

Type I Deionized Water

-

Perchloric acid (HClO₄) or Hydrochloric acid (HCl), 0.1 M solution[4][13]

-

pH buffer solutions for meter calibration

-

Temperature-controlled orbital shaker

-

Calibrated pH meter with a suitable electrode

-

Centrifuge and/or syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for aluminum quantification[19][20]

Step-by-Step Methodology

-

Preparation of pH-Adjusted Media: Prepare a series of aqueous solutions in separate conical flasks, targeting different pH values (e.g., pH 4 to 12). Adjust the pH of each solution by carefully adding small volumes of 0.1 M acid or base.[1]

-

Addition of Solute: Add an excess amount of solid aluminum hydroxide to each flask. The presence of excess solid is critical to ensure that equilibrium with the solid phase is achieved.[1]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by sampling at various time points until the dissolved aluminum concentration remains constant.

-

Phase Separation: After equilibration, remove the flasks and allow the solid to settle. Separate the aqueous supernatant from the undissolved solid. This must be done carefully to avoid including solid particles in the sample for analysis.

-

Centrifugation: Centrifuge the samples at high speed to pellet the solid.

-

Filtration: Carefully draw the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any fine particulates.

-

-

Sample Preparation & Analysis:

-

Immediately measure the pH of the clarified supernatant to confirm the final equilibrium pH.

-

Prepare dilutions of the supernatant using acidified deionized water to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantify the total dissolved aluminum concentration using a calibrated ICP-MS or AAS instrument.[19]

-

-

Data Analysis: Plot the measured total dissolved aluminum concentration (in mol/L) against the final equilibrium pH to generate an experimental solubility curve.

Caption: Shake-Flask method for solubility determination.

Implications in Drug Development

-

Antacid Formulations: The rate and extent of aluminum hydroxide's reaction with gastric acid (HCl) are direct functions of its solubility and dissolution rate.[21][22] Formulations are designed to provide rapid neutralization without causing systemic alkalosis due to the low absorption of aluminum ions.[6][22] The formation of aluminum chloride in the stomach is a key part of its mechanism.[5]

-

Vaccine Adjuvants: The efficacy of aluminum hydroxide as an adjuvant relies on its very low solubility at physiological pH (~7.4).[7] This insolubility creates a "depot" at the injection site, slowly releasing the adsorbed antigen and prolonging the immune response.[8][23] It also promotes phagocytosis and activates the NLRP3 inflammasome, key components of the innate immune system.[7][24] Understanding the factors that could increase its solubility is crucial for ensuring vaccine stability and efficacy.

Conclusion

The solubility of aluminum hydroxide hydrate is a complex, pH-dependent phenomenon rooted in its amphoteric nature. For scientists and researchers in drug development, a thorough understanding of the chemical equilibria, influencing factors, and experimental methodologies is paramount. By controlling variables such as pH and temperature, one can precisely manipulate the dissolution of aluminum hydroxide to optimize its performance, whether for rapid acid neutralization in antacids or for ensuring the particulate stability required for potent vaccine adjuvants.

References

-

PubChem. Aluminum Hydroxide | Al(OH)3 | CID 10176082. National Center for Biotechnology Information. [Link]

-

Shi, Y., et al. Advances in aluminum hydroxide-based adjuvant research and its mechanism. (2019). Chinese journal of biotechnology. [Link]

-

Ulanova, M., et al. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism. (2001). Infection and Immunity. [Link]

-

Shi, Y., et al. Advances in aluminum hydroxide-based adjuvant research and its mechanism. (2019). Springer. [Link]

-

MFG Shop. Understanding the Amphoteric Nature of Aluminum: A Comprehensive Guide. (2025). MFG Shop. [Link]

-

University of Waterloo. Solubility Product Constants near 25 °C. University of Waterloo. [Link]

-

Gayer, K. H., Thompson, L. C., & Zajicek, O. T. THE SOLUBILITY OF ALUMINUM HYDROXIDE IN ACIDIC AND BASIC MEDIA AT 25 °C. (1958). Canadian Journal of Chemistry. [Link]

-

University of Washington. Amphoteric Nature of Aluminum Hydroxide. UW Department of Chemistry. [Link]

-

Li, H., et al. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. (2024). MDPI. [Link]

-

Clark, J. the period 3 hydroxides. Chemguide. [Link]

-

University of Colorado Boulder. E760: Acid Base – Amphoterism of Aluminum Hydroxide. University of Colorado Boulder. [Link]

-

Yale University. Yale Researchers Describe How Vaccine Adjuvant Jump-Starts Immune System. (2008). YaleNews. [Link]

-

Quora. How can aluminium hydroxide be dissolved by 2 other compounds? (2016). Quora. [Link]

-

Physics Forums. Aluminium Hydroxide as Amphoteric Substance. (2008). Physics Forums. [Link]

-

ResearchGate. The solubility of aluminum hydroxide in acidic and basic media at 25°C. (2025). ResearchGate. [Link]

-

INIS-IAEA. Determination of Aluminum by Four Analytical Methods. (1984). International Atomic Energy Agency. [Link]

-

Chegg. The solubility product, Ksp, for aluminum hydroxide, Al(OH)3, is 1.9 x 10-33 at 25 degrees... Chegg. [Link]

-

chymist.com. The Solubility Products of Slightly Soluble Metal Hydroxides. chymist.com. [Link]

-

ResearchGate. The Solubility and Hydrolysis of Aqueous Aluminium Hydroxides in Dilute Fresh Waters at Different Temperatures. (2025). ResearchGate. [Link]

-

ResearchGate. The influence of temperature on aqueous aluminium chemistry. (2025). ResearchGate. [Link]

-

brainly.com. [FREE] The solubility product, K_{sp}, for aluminum hydroxide, Al(OH)_3, is 1.9 \times 10^{-33} at 25^\circ C. (2023). brainly.com. [Link]

-

YouTube. Calculate the solubility of aluminum hydroxide, Al(OH)3, in a solution buffered at pH 11.00. (2022). [Link]

-

NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Aluminum. (2008). National Center for Biotechnology Information. [Link]

-

NCBI Bookshelf. Table 7-2, Analytical Methods for Determining Aluminum in Environmental Samples. (2008). National Center for Biotechnology Information. [Link]

-

Homework.Study.com. The solubility product, Ksp, for aluminum hydroxide is 1.9 x 10-33 at 25 degrees Celsius. What is... (2023). [Link]

-

Olympian Water Testing, LLC. 10 Tips for Effective Aluminum Testing in Drinking Water. (2024). [Link]

-

YouTube. Introduction to Antacids & Aluminium hydroxide Gel monograph. (2022). [Link]

-

ResearchGate. (PDF) The calculation of the solubility of metal hydroxides, oxide-hydroxides, and oxides, and their visualisation in logarithmic diagrams. (2025). [Link]

-

National Library of Medicine. Effects of low temperature on aluminum(III) hydrolysis: theoretical and experimental studies. (2008). [Link]

-

ResearchGate. (PDF) Effects of low Temperature on Aluminum(iii) Hydrolysis: Theoretical and Experimental Studies. (2025). [Link]

-

Tenger Chemical. The Role of Aluminum and Magnesium Hydroxide in Gastrointestinal Health and Antacid Formulations. (2024). [Link]

-

Course Hero. DETERMINATION OF THE SOLUBILITY PRODUCT OF GROUPII HYDROXIDES INTRODUCTION SOLUBILTY EQUILIBRIA Many systems in chemistry appear.[Link]

-

Patsnap Synapse. What is Aluminum hydroxide used for? (2024). [Link]

-

Chemistry LibreTexts. Solubility of Metal Hydroxides. (2023). [Link]

-

Asian Journal of Pharmaceutical Technology & Innovation. Study of Acid Neutralizing Capacity of Various Antacid Formulations. (2015). [Link]

-

NCBI Bookshelf. Aluminum Hydroxide. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. shop.machinemfg.com [shop.machinemfg.com]

- 3. Aluminum Hydroxide | Al(OH)3 | CID 10176082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amphoteric Nature of Aluminum Hydroxide | Department of Chemistry | University of Washington [chem.washington.edu]

- 5. What is Aluminum hydroxide used for? [synapse.patsnap.com]

- 6. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Ksp Table [chm.uri.edu]

- 11. homework.study.com [homework.study.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. THE SOLUBILITY OF ALUMINUM HYDROXIDE IN ACIDIC AND BASIC MEDIA AT 25 °C | Semantic Scholar [semanticscholar.org]

- 14. Effects of low temperature on aluminum(III) hydrolysis: theoretical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. brainly.com [brainly.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 10 Tips for Effective Aluminum Testing in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 21. m.youtube.com [m.youtube.com]

- 22. asianpharmtech.com [asianpharmtech.com]

- 23. mdpi.com [mdpi.com]

- 24. Yale Researchers Describe How Vaccine Adjuvant Jump-Starts Immune System | Yale News [news.yale.edu]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Aluminum Hydroxide Hydrate Polymorphs

Abstract

Aluminum hydroxide [Al(OH)₃], a key industrial mineral, exists in several polymorphic forms, primarily gibbsite, bayerite, nordstrandite, and doyleite. The thermal decomposition of these polymorphs into various transition aluminas and ultimately to the stable α-alumina is a process of significant scientific and commercial importance, underpinning the production of catalysts, adsorbents, ceramics, and flame retardants. The specific pathway of this transformation is intricately dependent on the parent polymorph's crystal structure, as well as extrinsic factors such as heating rate, particle size, and atmospheric conditions. This guide provides a comprehensive examination of the distinct thermal decomposition pathways of aluminum hydroxide polymorphs. It synthesizes data from key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and in-situ X-ray Diffraction (XRD), to elucidate the sequence of phase transformations. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are presented to offer researchers and drug development professionals a thorough understanding of these complex solid-state reactions.

Introduction: The Significance of Polymorphism in Al(OH)₃

Aluminum hydroxide is the hydrated form of alumina and a fundamental precursor in the aluminum industry. Its utility extends far beyond aluminum production, serving as a critical component in a multitude of applications where the properties of the final alumina product are paramount. These properties are directly dictated by the thermal decomposition process, which in turn is governed by the starting polymorph of Al(OH)₃.

The four main crystalline polymorphs—gibbsite (α-Al(OH)₃), bayerite (β-Al(OH)₃), nordstrandite, and doyleite—share the same chemical formula but differ in their crystal structure, specifically in the stacking sequence of the octahedral Al(OH)₆ layers.[1][2] This structural nuance is the primary determinant of their differing thermal stabilities and decomposition pathways. Gibbsite is the most common and industrially significant polymorph, produced on a massive scale via the Bayer process. Bayerite is also commercially important, while nordstrandite and doyleite are rarer mineral forms.[3]

Understanding the transformation sequence from a specific Al(OH)₃ polymorph to the desired transition alumina (e.g., γ, η, θ) is crucial for tailoring material properties like surface area, porosity, and catalytic activity. This guide aims to demystify these pathways by explaining the causality behind experimental choices and providing a self-validating system of analysis.

Core Methodologies for Characterizing Thermal Decomposition

A multi-faceted analytical approach is essential to fully characterize the complex, often overlapping, transformations that occur during the thermal decomposition of Al(OH)₃. The combination of TGA, DSC, and XRD provides a holistic view of mass loss, energetic changes, and structural evolution.

Thermogravimetric Analysis (TGA)

-

Causality and Application: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Al(OH)₃, it is the primary tool for quantifying the dehydration (dehydroxylation) steps. The theoretical mass loss for the complete conversion of Al(OH)₃ to Al₂O₃ is 34.6%, and TGA allows for the precise measurement of this loss, revealing distinct stages of water removal.[4][5]

-

Self-Validation: TGA data is validated by correlating the observed mass loss stages with endothermic events detected by DSC/DTA and phase changes identified by XRD.

Experimental Protocol: Thermogravimetric Analysis of Al(OH)₃

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the Al(OH)₃ polymorph powder into a ceramic (e.g., alumina) or platinum crucible.

-

Atmosphere: Set a purge gas, typically dry nitrogen or air, at a flow rate of 20-50 mL/min to ensure an inert or oxidative environment and to sweep away evolved water vapor.

-

Temperature Program:

-

Data Analysis: Plot mass (%) versus temperature (°C). The derivative of this curve (DTG) is plotted to clearly identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

-

Causality and Application: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is used to identify the energetic nature of the transformations. The dehydroxylation of Al(OH)₃ and subsequent phase transitions are typically endothermic (requiring energy input), appearing as peaks in the DSC thermogram.[7][10]

-

Self-Validation: The endothermic peaks from DSC should directly correspond to the mass loss events shown in the TGA curve, providing strong evidence for a specific dehydration or phase transition event.

Experimental Protocol: Differential Scanning Calorimetry of Al(OH)₃

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the Al(OH)₃ powder into an aluminum DSC pan. Crimp a lid onto the pan (a pinhole in the lid is often used to allow evolved water to escape). Place an empty, sealed aluminum pan on the reference side.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30-40°C.

-

Ramp the temperature from the starting point to 600°C (or higher, depending on the instrument's capabilities and the transitions of interest) at a controlled linear heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the onset and peak temperatures of endothermic events.

In-Situ X-ray Diffraction (XRD)

-

Causality and Application: XRD is the definitive technique for identifying the crystalline phases present in a material. By equipping a diffractometer with a high-temperature stage, in-situ XRD allows for the direct observation of phase transformations as they occur during heating.[11][12] This is critical for confirming the sequence of transition aluminas formed from each polymorph.[13][14]

-

Self-Validation: XRD provides the structural identity of the products at each stage of decomposition, confirming the transformations inferred from TGA and DSC data. For instance, a mass loss event in TGA at ~250°C can be definitively assigned to the transformation of gibbsite to boehmite by observing the disappearance of gibbsite diffraction peaks and the appearance of boehmite peaks in the XRD pattern at that temperature.[13]

Experimental Protocol: In-Situ High-Temperature XRD

-

Instrument: An X-ray diffractometer equipped with a high-temperature sample stage and a position-sensitive detector.

-

Sample Preparation: A thin, flat layer of the Al(OH)₃ powder is mounted on the sample holder of the high-temperature stage.

-

Atmosphere: The experiment can be run under vacuum, inert gas, or air, depending on the desired conditions.

-

Temperature & Data Collection Program:

-

Collect an initial XRD pattern at room temperature.

-

Heat the sample to a series of setpoint temperatures (e.g., in 50°C or 100°C increments).

-

At each setpoint, allow the temperature to stabilize and then collect an XRD pattern over the desired 2θ range.

-

Continue this process up to the final temperature (e.g., 1200-1400°C).

-

-

Data Analysis: Analyze the sequence of XRD patterns to identify the disappearance of reactant phases and the emergence of product phases at each temperature. Rietveld refinement can be used for quantitative phase analysis.[14]

Thermal Decomposition Pathways of Al(OH)₃ Polymorphs

The decomposition sequence is highly sensitive to experimental conditions, particularly heating rate and water vapor pressure.[8] The pathways described below represent generally accepted sequences under typical atmospheric pressure and moderate heating rates (5-20°C/min).

Gibbsite (α-Al(OH)₃)

Gibbsite, the most stable polymorph, exhibits two primary decomposition pathways. The dominant pathway is influenced by factors like particle size and heating rate.[8]

-

Pathway 1 (via Boehmite): Favored by larger particles and faster heating rates.

-

~200-250°C: Partial dehydroxylation to form boehmite (γ-AlOOH).[6][13]

-

~250-320°C: Further dehydroxylation of remaining gibbsite to chi-alumina (χ-Al₂O₃) and boehmite.[6]

-

~450-500°C: Decomposition of boehmite to gamma-alumina (γ-Al₂O₃).[7]

-

>800°C: Sequential transformation of γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃.

-

>1100°C: Final transformation to the most stable form, alpha-alumina (α-Al₂O₃).

-

-

Pathway 2 (Direct to Oxide): Favored by smaller particles and slower heating rates.

-

~200-320°C: Direct dehydroxylation to chi-alumina (χ-Al₂O₃).[8]

-

~850°C: Transformation of χ-Al₂O₃ to kappa-alumina (κ-Al₂O₃).

-

>1150°C: Transformation of κ-Al₂O₃ to alpha-alumina (α-Al₂O₃).

-

Caption: Typical thermal decomposition pathway of Bayerite.

Nordstrandite and Doyleite

Nordstrandite and doyleite are the rarest polymorphs, and their thermal behaviors are less extensively documented. Their decomposition pathways are generally similar to bayerite and gibbsite, reflecting their structural similarities. TGA analysis of doyleite has shown a significant weight loss between 280°C and 410°C. [15]The decomposition of nordstrandite is also known to proceed through a series of transition aluminas before forming α-Al₂O₃.

Comparative Data Summary

The following table summarizes the key thermal events for the most common polymorphs, gibbsite and bayerite, under typical analytical conditions (e.g., 10°C/min heating rate in an inert atmosphere). Note that these temperatures are approximate and can shift based on experimental parameters. [7]

| Polymorph | Major Decomposition Step | Peak Temperature (°C) | Resulting Phase(s) | Total Mass Loss (%) |

|---|---|---|---|---|

| Gibbsite | Dehydroxylation to Boehmite/χ-Al₂O₃ | ~230 - 320 | γ-AlOOH, χ-Al₂O₃ | ~34.6 |

| Boehmite to γ-Al₂O₃ | ~500 - 520 | γ-Al₂O₃ | (included in total) |

| Bayerite | Dehydroxylation to η-Al₂O₃ | ~230 - 285 | η-Al₂O₃ | ~34.6 |

Mechanistic Insights and Influencing Factors

The choice between decomposition pathways is not arbitrary; it is a consequence of thermodynamics and kinetics, governed by several key factors:

-

Crystal Structure: The initial arrangement of atoms and hydroxyl groups in the polymorph dictates the easiest path for water molecules to escape and for the structure to reorganize.

-

Heating Rate: Fast heating rates provide more energy in a shorter time, which can favor pathways that might be kinetically hindered at slower rates, such as the formation of boehmite from large gibbsite crystals. [8]* Particle Size: Smaller particles have a larger surface-area-to-volume ratio, facilitating the escape of water vapor. This often favors direct conversion to an oxide phase (e.g., gibbsite to χ-alumina) rather than an intermediate oxyhydroxide. [7]* Atmosphere (Water Vapor Pressure): High water vapor pressure in the surrounding atmosphere can promote the formation of the more hydrated intermediate, boehmite (AlOOH), from gibbsite (Al(OH)₃). [16]

Conclusion

The thermal decomposition of aluminum hydroxide polymorphs is a multifaceted process governed by a delicate interplay between the intrinsic crystal structure of the starting material and the extrinsic experimental conditions. A comprehensive analytical approach, integrating TGA, DSC, and in-situ XRD, is imperative for accurately mapping the transformation sequences. For researchers and developers, a deep understanding of these pathways—from gibbsite's dual routes via boehmite or chi-alumina to bayerite's transformation through eta-alumina—is fundamental. This knowledge enables the rational design and synthesis of aluminas with tailored properties, paving the way for advancements in catalysis, materials science, and pharmaceutical applications.

References

-

Redaoui, H., Hricha, Z., & Ezzine, M. (2017). Mechanism and Kinetic Parameters of the Thermal Decomposition of Gibbsite Al(OH)3 by Thermogravimetric Analysis. Acta Physica Polonica A, 131(3), 562-566. [Link]

-

Dobra, G., Stanciu, V., Axente, E., & Birzescu, M. (2021). Thermally Activated Al(OH)3 Part II—Effect of Different Thermal Treatments. Materials, 14(21), 6668. [Link]

-

Ananthakumar, S., & S. J, K. (2012). Mechanism of structural transformations during thermal decomposition studies of aluminium hydroxide polymorph. ResearchGate. [Link]

-

Wang, C., et al. (2021). Bayerite in aluminum hydroxide effecting the thermal decomposition pathways and reducing density of α-Al2O3. ResearchGate. [Link]

-

Akinrinlola, A., et al. (2016). TGA diagram of calcinations process of aluminium hydroxide Al(OH)3... ResearchGate. [Link]

-

Dobra, G., Stanciu, V., Axente, E., & Birzescu, M. (2022). kinetic modelling for thermal decomposition of the aluminum hydroxide dried, milled and classified. Revista de Chimie, 73(5), 20-30. [Link]

-

Rivas-Mercury, J. M., et al. (2019). The decomposition pathways of gibbsite. ResearchGate. [Link]

-

Sato, T. (1962). Thermal transformation of alumina trihydrate, bayerite. Journal of Applied Chemistry, 12(1), 9-12. [Link]

-

Lin, J.-F., et al. (2004). Crystal structure of a high-pressure/high-temperature phase of alumina by in situ X-ray diffraction. Nature Materials, 3(6), 389-393. [Link]

-

Niasar, S. H. S., et al. (2018). Modeled thermogravimetric analysis curve for (a) “pure” Al(OH)3 and (b)... ResearchGate. [Link]

-

Híveš, J., et al. (2015). Thermal decomposition pathways of gibbsite, adapted from Perander. ResearchGate. [Link]

-

Kloprogge, J. T., Ruan, H., & Frost, R. L. (2002). Thermal decomposition of bauxite minerals: infrared emission spectroscopy of gibbsite, boehmite and diaspore. Journal of Materials Science, 37(6), 1121-1129. [Link]

-

Du, N., et al. (2012). Thermal Decomposition of Grinding Activated Bayerite. ResearchGate. [Link]

-

Rivas-Mercury, J. M., et al. (2020). Effect of the milling conditions on the decomposition kinetics of gibbsite. Journal of the American Ceramic Society, 103(1), 356-367. [Link]

-

Benosman, A., et al. (2015). In-situ X-ray Diffraction Study of Alumina α-Al2O3 Thermal Behavior. International Journal of Recent Development in Engineering and Technology, 4(5), 1-5. [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH)3, and its relationship to bayerite, gibbsite and nordstrandite. The Canadian Mineralogist, 23(1), 21-28. [Link]

-

Ishihara, S., et al. (2001). Controlled rate thermal decomposition of synthetic bayerite under vacuum. Thermochimica Acta, 367-368, 291-297. [Link]

-

de Souza, L. K. C., et al. (2011). Kinetic of the γ®α-Alumina Phase Transformation by Quantitative X-Ray Diffraction. Materials Research, 14(3), 366-371. [Link]

-

Nail, S. L., White, J. L., & Hem, S. L. (1976). Differential thermal analysis of aluminum hydroxide gel. Journal of Pharmaceutical Sciences, 65(9), 1391-1393. [Link]

-

Kashiwaya, Y., et al. (2018). Preparation and Thermal Decomposition of Synthetic Bayerite. ResearchGate. [Link]

-

Perander, M., & Zevenhoven, R. (2011). Determination of the gibbsite dehydration reaction pathway at conditions relevant to Bayer Refineries. ResearchGate. [Link]

-

Gaponova, O., et al. (2018). Thermo-gravimetric analysis (TGA) of the Al(OH)3-polymer composite and... ResearchGate. [Link]

-

Ramachandran, V. S., & Polomark, G. M. (1987). Differential scanning calorimetric analysis of CA(OH)2: Some anomalous thermal effects. Thermochimica Acta, 112(2), 259-264. [Link]

-

Hossain, M. S., et al. (2017). DSC thermogram of aluminum hydroxide. ResearchGate. [Link]

-

Strekopytov, S., & Exley, C. (2006). Thermal analyses of aluminum hydroxide and hydroxyaluminosilicates. ResearchGate. [Link]

-

Rakhmatullin, A., et al. (2024). The structure and phase transformations in fumed transition alumina by X-ray diffraction and solid-state NMR. ChemRxiv. [Link]

-

Chen, C.-W., & Chen, Y.-C. (2014). TGA/Differential thermal analysis curve of aluminum hydroxide. ResearchGate. [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH)3, and its relationship to bayerite, gibbsite and nordstrandite. ResearchGate. [Link]

-

Chao, G. Y., et al. (1985). Doyleite, a new polymorph of Al(OH) 3 , and its relationship to bayerite, gibbsite and nordstrandite. The Canadian Mineralogist, 23(1), 21-28. [Link]

-

Kovács-Pálffy, P., et al. (2008). Characteristic reflections of nordstrandite, gibbsite and bayerite. ResearchGate. [Link]

-

Madsen, I. C., & Scarlett, N. V. Y. (1995). X-ray diffraction (XRD) is routinely used to quantify alpha alumina in smelter-grade alumina. XRD also has the potential to quan. Light Metals: Proceedings of Sessions, TMS Annual Meeting (Warrendale, Pennsylvania), 124, 131-137. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Demichelis, R., et al. (2009). Structure and stability of the Al(OH)3 polymorphs doyleite and nordstrandite: a quantum mechanical ab initio study with the CRYSTAL06 code. The Journal of Physical Chemistry C, 113(14), 5690-5698. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. elsevier.es [elsevier.es]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Crystal structure of a high-pressure/high-temperature phase of alumina by in situ X-ray diffraction | Semantic Scholar [semanticscholar.org]

- 12. ijrdet.com [ijrdet.com]

- 13. researchgate.net [researchgate.net]

- 14. aqw.com.au [aqw.com.au]

- 15. saint-hilaire.ca [saint-hilaire.ca]

- 16. researchgate.net [researchgate.net]

Understanding the Formation Mechanism of Aluminum Hydroxide Polymorphs: A Guide to Controlled Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum hydroxide, Al(OH)₃, is a compound of significant industrial and pharmaceutical importance, primarily due to its existence in several polymorphic forms, each with distinct physical and chemical properties. The ability to selectively synthesize a specific polymorph—gibbsite, bayerite, nordstrandite, or doyleite—is critical for its application, from serving as a precursor for alumina production to its use as an adjuvant in vaccines. This technical guide provides an in-depth exploration of the core mechanisms governing the crystallization of these polymorphs. We will move beyond simple procedural descriptions to explain the underlying causality of experimental choices, focusing on the critical interplay of pH, temperature, aging, and chemical environment. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to control and validate the synthesis of specific aluminum hydroxide polymorphs.

Introduction: The Polymorphic Landscape of Aluminum Hydroxide

Aluminum hydroxide exists as a trihydroxide, Al(OH)₃, with four distinct crystalline polymorphs: gibbsite, bayerite, nordstrandite, and doyleite.[1] An oxyhydroxide variant, boehmite (γ-AlOOH), is also frequently encountered, often as a precursor or as a product of thermal or hydrothermal treatment.[2][3][4]

The fundamental structure of the trihydroxide polymorphs consists of stacked sheets of octahedra, where an aluminum ion is coordinated to six hydroxide groups.[1] The key difference between the polymorphs lies in the stacking sequence of these layers, which profoundly influences their stability, surface chemistry, and reactivity.[5]

-

Gibbsite (γ-Al(OH)₃): The most thermodynamically stable polymorph, commonly found in nature as a primary component of bauxite ore.[1] Its structure is analogous to the basic structure of micas.[1]

-

Bayerite (α-Al(OH)₃): A common synthetic polymorph, often formed in alkaline conditions.[6][7] It is structurally distinct from gibbsite in its AB-AB layer stacking sequence.[5]

-

Nordstrandite: Another polymorph that can form in alkaline solutions, sometimes considered more stable than bayerite under certain conditions.[6][7]

Understanding the pathways to these specific crystalline forms is paramount for harnessing their unique properties.

The Core Mechanism: Dissolution, Speciation, and Reprecipitation

The formation of a specific aluminum hydroxide polymorph is not a direct precipitation event. Instead, it is a multi-step process governed by a dissolution-reprecipitation mechanism .[10] The process begins with the formation of a kinetically favored, poorly crystalline or amorphous precursor, which then ages and transforms into a more thermodynamically stable crystalline phase.

The rate of dissolution of this initial amorphous precipitate is a critical determining factor. This rate dictates the concentration of soluble aluminum species in the mother liquor, which in turn influences the rate of nucleation for the various crystalline polymorphs. The polymorph with the nucleation rate best matched to the dissolution rate of the precursor will be the one that preferentially forms.

Caption: General formation pathway of Al(OH)₃ polymorphs.

Causality of Experimental Choices: Key Factors Influencing Polymorph Selection

The ability to navigate the polymorphic landscape hinges on the precise control of several key experimental parameters. Each parameter directly influences the dissolution-reprecipitation equilibrium.

pH: The Primary Director of Crystallization

The pH of the solution is the most critical factor in determining which polymorph is formed.[6] It directly controls the speciation of aqueous aluminum complexes and the surface charge of the precipitates, which dictates how the octahedral layers can stack.[11]

-

Acidic to Near-Neutral Conditions (pH < ~6-7): In this range, the precipitation and aging of aluminum hydroxide solutions favor the formation of gibbsite .[6] The initial solid is often an amorphous gel or pseudoboehmite, which slowly transforms into the more stable gibbsite structure upon aging.[2][12]

-